molecular formula C15H21NO2S B2864666 N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1798618-40-2

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2864666
CAS No.: 1798618-40-2
M. Wt: 279.4
InChI Key: LTVOKIABHFNJQY-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide: is a complex organic compound that features a cyclopropane carboxamide core with substituents including a tetrahydro-2H-pyran-4-yl group and a 2-(thiophen-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclopropane Carboxamide Core: This can be achieved through the reaction of cyclopropanecarboxylic acid with an amine under dehydrating conditions to form the amide bond.

    Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the nucleophilic substitution reaction where a suitable leaving group on the cyclopropane carboxamide is replaced by the tetrahydro-2H-pyran-4-yl group.

    Attachment of the 2-(Thiophen-2-yl)ethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the thiophene derivative is coupled with the cyclopropane carboxamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(tetrahydro-2H-pyran-4-yl)-N-(2-phenylethyl)cyclopropanecarboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(tetrahydro-2H-pyran-4-yl)-N-(2-(furan-2-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with phenyl or furan rings. This uniqueness can be leveraged in the design of new materials or pharmaceuticals with specific desired properties.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-15(12-3-4-12)16(13-6-9-18-10-7-13)8-5-14-2-1-11-19-14/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVOKIABHFNJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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